molecular formula C16H11N3O3 B14664876 4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl- CAS No. 39784-24-2

4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-

Cat. No.: B14664876
CAS No.: 39784-24-2
M. Wt: 293.28 g/mol
InChI Key: GKKHOGJMXRKMRG-UHFFFAOYSA-N
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Description

4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl- is a heterocyclic compound that belongs to the imidazolone family. This compound features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. The presence of a nitrophenyl and a phenyl group attached to the imidazolone core makes it a unique and versatile molecule with various applications in medicinal chemistry, fluorescent protein chromophores, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl- typically involves the cyclization of N-acyl dehydroamino acid amides. One common method is the condensation of 4-nitrobenzaldehyde with 2-phenylglycine in the presence of a base, followed by cyclization to form the imidazolone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Nitro derivatives of the imidazolone.

    Reduction: Amino derivatives of the imidazolone.

    Substitution: Halogenated imidazolone derivatives.

Mechanism of Action

Comparison with Similar Compounds

    Imidazol-2-one: Another isomer of imidazolone with the carbonyl group at a different position.

    Benzimidazole: A similar heterocyclic compound with a fused benzene ring.

    Thiazolone: A sulfur-containing analog of imidazolone.

Uniqueness: 4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

39784-24-2

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

4-[(4-nitrophenyl)methylidene]-2-phenyl-1H-imidazol-5-one

InChI

InChI=1S/C16H11N3O3/c20-16-14(10-11-6-8-13(9-7-11)19(21)22)17-15(18-16)12-4-2-1-3-5-12/h1-10H,(H,17,18,20)

InChI Key

GKKHOGJMXRKMRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

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